[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(oxolan-2-ylmethyl)carboxamide
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Overview
Description
[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and aldehydes under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving guanidine derivatives and β-dicarbonyl compounds.
Fusion of Rings: The fused ring system is formed through a series of cyclization and condensation reactions, often involving catalysts and specific reaction conditions to ensure regioselectivity and yield.
Functionalization: Introduction of functional groups such as the imino, oxo, and carboxamide groups is achieved through targeted reactions, including oxidation, reduction, and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and oxo groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group, or the imino group, converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique ring structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biomolecules such as proteins and nucleic acids can be explored. It may serve as a probe or inhibitor in biochemical assays.
Medicine
The compound’s structural features suggest potential pharmacological activities, such as enzyme inhibition or receptor modulation. It could be investigated for its therapeutic potential in treating various diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s functional groups and ring structure enable it to form specific interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-benzylcarboxamide:
ETHYL 2-IMINO-1-ISOBUTYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A2’,3’-D]PYRIMIDINE-3-CARBOXYLATE: Another related compound with a similar core structure but different functional groups, which may result in different reactivity and applications.
Uniqueness
The uniqueness of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide lies in its specific arrangement of functional groups and fused ring system, which confer distinct chemical properties and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C24H23N5O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-benzyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H23N5O3/c25-21-18(23(30)26-14-17-9-6-12-32-17)13-19-22(29(21)15-16-7-2-1-3-8-16)27-20-10-4-5-11-28(20)24(19)31/h1-5,7-8,10-11,13,17,25H,6,9,12,14-15H2,(H,26,30) |
InChI Key |
HJNUWDXLAIFPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5 |
Origin of Product |
United States |
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